molecular formula C12H14N2O2 B154593 6-methyl-l-tryptophan CAS No. 1991-93-1

6-methyl-l-tryptophan

Cat. No.: B154593
CAS No.: 1991-93-1
M. Wt: 218.25 g/mol
InChI Key: GDMRVYIFGPMUCG-JTQLQIEISA-N
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Description

6-methyl-l-tryptophan is a modified amino acid with the chemical formula C12H14N2O2. It is a derivative of tryptophan, an essential amino acid, and features a methyl group attached to the sixth carbon of the indole ring. This modification imparts unique properties to the compound, making it a subject of interest in various scientific fields .

Preparation Methods

Synthetic Routes and Reaction Conditions: 6-methyl-l-tryptophan can be synthesized through several methods. One common approach involves the methylation of tryptophan using methyl iodide in the presence of a base such as sodium hydroxide. The reaction typically occurs under mild conditions and yields this compound as a crystalline product .

Industrial Production Methods: Industrial production of this compound often involves the use of biotechnological processes. Genetically engineered microorganisms, such as Escherichia coli, can be employed to produce the compound through fermentation. These microorganisms are modified to express enzymes that catalyze the methylation of tryptophan, resulting in the production of this compound .

Chemical Reactions Analysis

Types of Reactions: 6-methyl-l-tryptophan undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Mechanism of Action

The mechanism of action of 6-methyl-l-tryptophan involves its interaction with various molecular targets and pathways. It can act as an inhibitor or modulator of enzymes involved in tryptophan metabolism, such as tryptophan hydroxylase and indoleamine-2,3-dioxygenase. These interactions can influence the synthesis of serotonin and kynurenine, thereby affecting various physiological and pathological processes .

Comparison with Similar Compounds

  • 5-Methyltryptophan
  • 7-Methyltryptophan
  • 1-Methyltryptophan
  • 5-Hydroxytryptophan

Comparison: 6-methyl-l-tryptophan is unique due to the specific position of the methyl group on the indole ring. This structural difference can result in distinct biochemical properties and interactions compared to other methylated tryptophan derivatives. For example, 5-Methyltryptophan and 7-Methyltryptophan have methyl groups at different positions, leading to variations in their reactivity and biological activity .

Properties

IUPAC Name

(2S)-2-amino-3-(6-methyl-1H-indol-3-yl)propanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H14N2O2/c1-7-2-3-9-8(5-10(13)12(15)16)6-14-11(9)4-7/h2-4,6,10,14H,5,13H2,1H3,(H,15,16)/t10-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GDMRVYIFGPMUCG-JTQLQIEISA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C=C1)C(=CN2)CC(C(=O)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC2=C(C=C1)C(=CN2)C[C@@H](C(=O)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H14N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60941788
Record name 6-Methyltryptophan
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60941788
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

218.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

33468-34-7, 1991-93-1
Record name L-6-Methyltryptophan
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=33468-34-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Tryptophan, 6-methyl-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001991931
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 6-Methyltryptophan
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60941788
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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